2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic compound with a complex molecular structure that has garnered attention in the field of medicinal chemistry. The compound exhibits a molecular formula of and a molecular weight of approximately 323.437 g/mol. It is classified as a diazaspiro compound, which is characterized by its unique spirocyclic structure that incorporates nitrogen atoms within the ring system. This compound is typically used for research purposes and may have potential applications in pharmaceuticals.
The synthesis of 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves several steps that typically include the formation of the diazaspiro framework followed by acylation to introduce the acetamide group. While specific synthetic routes are not detailed in the available literature, compounds with similar structures often utilize methods such as:
Technical details regarding reaction conditions, catalysts, and yields would vary based on the specific synthetic pathway chosen.
The molecular structure of 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can be represented using various structural formulas:
InChI=1S/C17H29N3O3/c1-5-10-18-13(21)11-20-14(22)17(19-15(20)23)8-6-12(7-9-17)16(2,3)4/h12H,5-11H2,1-4H3,(H,18,21)(H,19,23)
CCCNC(=O)CN1C(=O)C2(CCC(CC2)C(C)(C)C)NC1=O
While specific reactions involving 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide are not extensively documented, compounds of this type may undergo various chemical transformations such as:
Technical details regarding these reactions would depend on experimental conditions such as temperature, solvent choice, and reactant concentrations.
Further studies are necessary to elucidate the exact biochemical pathways affected by this compound.
The physical properties of 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and reactivity with other chemical agents would require empirical measurement.
The primary application of 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide lies within scientific research. Potential uses include:
Further research could reveal additional applications in fields such as agrochemicals or materials science based on its unique structural characteristics.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: